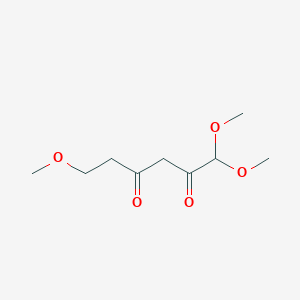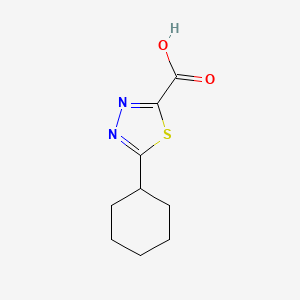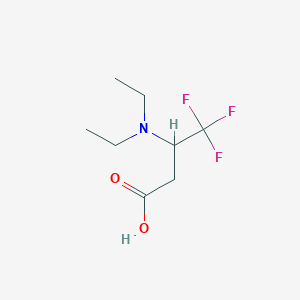
3-(Diethylamino)-4,4,4-trifluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)-4,4,4-trifluorobutanoic acid is an organic compound that features a diethylamino group and a trifluoromethyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-4,4,4-trifluorobutanoic acid typically involves the introduction of the diethylamino group and the trifluoromethyl group onto a butanoic acid precursor. One common method involves the reaction of 3-bromo-4,4,4-trifluorobutanoic acid with diethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, industrial processes may employ catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethylamino)-4,4,4-trifluorobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Diethylamino)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-(Diethylamino)-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect the compound’s binding affinity and activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)-4,4,4-trifluorobutanoic acid: Similar structure but with dimethylamino instead of diethylamino group.
3-(Diethylamino)-3,3,3-trifluoropropanoic acid: Similar structure but with a shorter carbon chain.
3-(Diethylamino)-4,4,4-trifluorobutanal: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
3-(Diethylamino)-4,4,4-trifluorobutanoic acid is unique due to the combination of its diethylamino and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.
Propriétés
Formule moléculaire |
C8H14F3NO2 |
|---|---|
Poids moléculaire |
213.20 g/mol |
Nom IUPAC |
3-(diethylamino)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C8H14F3NO2/c1-3-12(4-2)6(5-7(13)14)8(9,10)11/h6H,3-5H2,1-2H3,(H,13,14) |
Clé InChI |
MYBGAFNNBXPTSH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


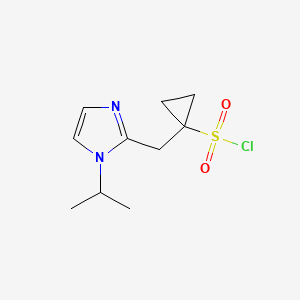
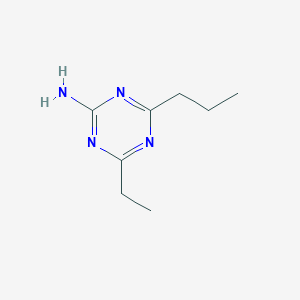

![Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13637056.png)
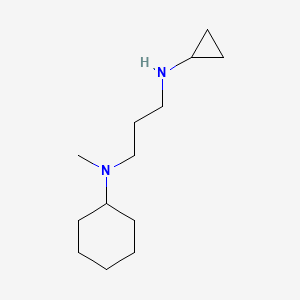


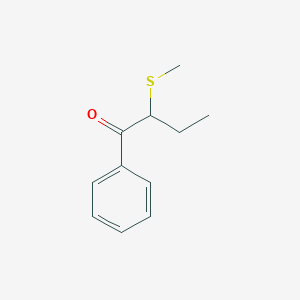
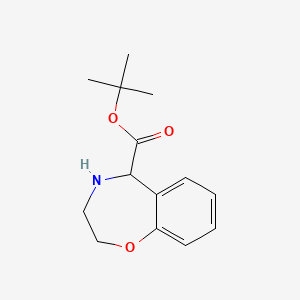

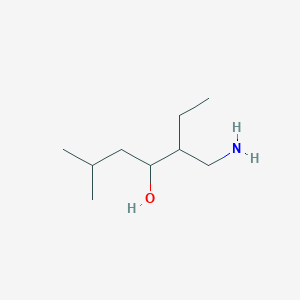
![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)
